molecular formula C13H22N2O6S B13796010 tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate

tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate

Cat. No.: B13796010
M. Wt: 334.39 g/mol
InChI Key: HDFZOGLEQZQXHV-JTQLQIEISA-N
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Description

Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group and a thiadiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable thiadiazepine precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C13H22N2O6S

Molecular Weight

334.39 g/mol

IUPAC Name

tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate

InChI

InChI=1S/C13H22N2O6S/c1-10(11(16)20-5)14-8-6-7-9-15(22(14,18)19)12(17)21-13(2,3)4/h6-7,10H,8-9H2,1-5H3/t10-/m0/s1

InChI Key

HDFZOGLEQZQXHV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N1CC=CCN(S1(=O)=O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)OC)N1CC=CCN(S1(=O)=O)C(=O)OC(C)(C)C

Origin of Product

United States

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